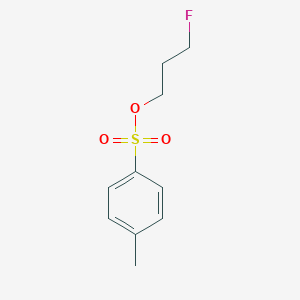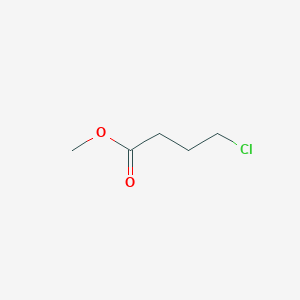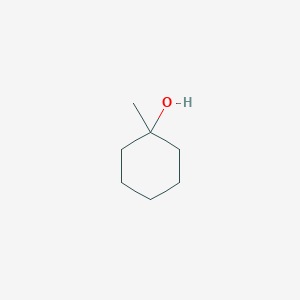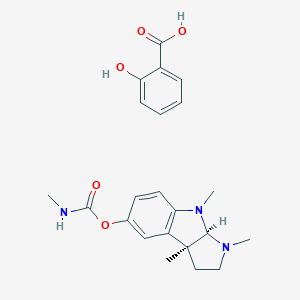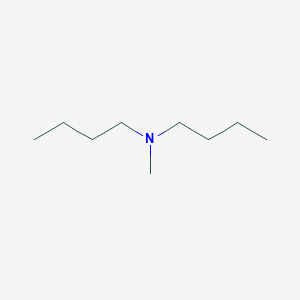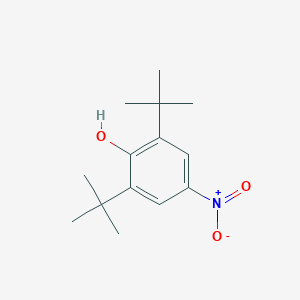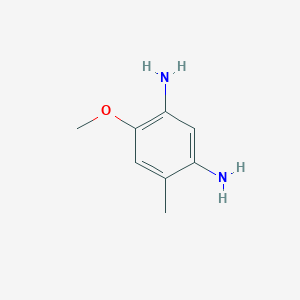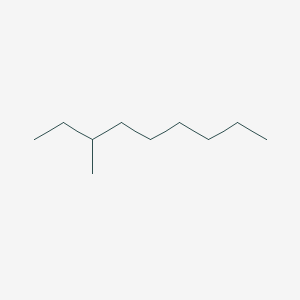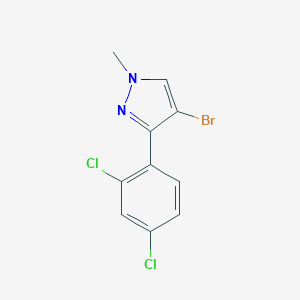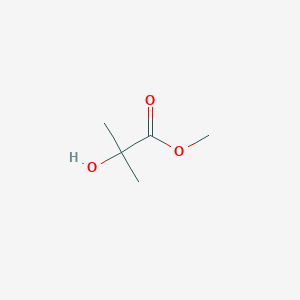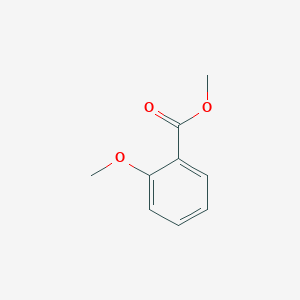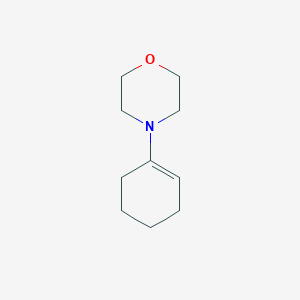
Morpholine, 4-(1-cyclohexen-1-yl)-
Overview
Description
Morpholine, 4-(1-cyclohexen-1-yl)-, also known as Morpholine, 4-(1-cyclohexen-1-yl)-, is a useful research compound. Its molecular formula is C10H17NO and its molecular weight is 167.25 g/mol. The purity is usually 95%.
The exact mass of the compound Morpholine, 4-(1-cyclohexen-1-yl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42450. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Morpholine, 4-(1-cyclohexen-1-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Morpholine, 4-(1-cyclohexen-1-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that this compound can react with other substances to form new compounds .
Mode of Action
4-Cyclohex-1-enyl-morpholine, also known as 1-Morpholinocyclohexene, is a nucleophilic enamine . It can add spontaneously on heteroarenes like 3-nitroindole and benzofuran to form a new C–C bond . This reaction occurs in a totally regio- and diastereo-selective manner .
Biochemical Pathways
It’s known that this compound can participate in the formation of new c–c bonds , which is a fundamental process in organic chemistry and biochemistry.
Pharmacokinetics
The compound’s molecular weight is 1672481 , which could influence its pharmacokinetic properties.
Result of Action
It’s known that this compound can participate in the formation of new c–c bonds , which could potentially lead to the synthesis of new molecules.
Action Environment
It’s known that this compound can react under certain conditions to form new compounds .
Properties
IUPAC Name |
4-(cyclohexen-1-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h4H,1-3,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQFBBQJYPGOHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060967 | |
| Record name | Morpholine, 4-(1-cyclohexen-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
670-80-4 | |
| Record name | 1-Morpholinocyclohexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=670-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine, 4-(1-cyclohexen-1-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000670804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Morpholinocyclohexene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42450 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Morpholine, 4-(1-cyclohexen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Morpholine, 4-(1-cyclohexen-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(cyclohex-1-en-1-yl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.528 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Morpholinocyclohexene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLU852CQR2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-morpholinocyclohexene?
A1: The molecular formula of 1-morpholinocyclohexene is C10H17NO, and its molecular weight is 167.25 g/mol.
Q2: Are there any spectroscopic data available for characterizing 1-morpholinocyclohexene?
A2: While the provided research articles don't detail specific spectroscopic data, 1-morpholinocyclohexene can be characterized using techniques like NMR (1H and 13C) and IR spectroscopy. These methods would reveal structural features like the enamine double bond, the morpholine ring, and the cyclohexane moiety.
Q3: How does 1-morpholinocyclohexene typically react in organic synthesis?
A3: 1-Morpholinocyclohexene acts as a nucleophilic enamine, readily participating in reactions with electrophiles. [] Its reactivity stems from the electron-donating nature of the nitrogen lone pair, which increases electron density at the β-carbon of the enamine double bond.
Q4: Can you provide examples of reactions where 1-morpholinocyclohexene is employed?
A4: Certainly! Here are a few examples:
- Stork Enamine Alkylation/Acylation: 1-morpholinocyclohexene reacts with alkyl halides or acyl chlorides to introduce alkyl or acyl groups, respectively, at the α-position of the cyclohexanone after hydrolysis. [] This method is a powerful tool for forming new carbon-carbon bonds.
- Cycloadditions: 1-Morpholinocyclohexene can participate in cycloaddition reactions, such as the [4+2] cycloaddition with nitroethylene to yield a nitroethyl substituted cyclohexanone derivative. []
- Reactions with α,β-Unsaturated Ketones: 1-Morpholinocyclohexene reacts with α,β-unsaturated ketones like chalcone to form dihydropyran derivatives. [] These reactions proceed through a two-step mechanism, highlighting the enamine's ability to act as a nucleophile and then undergo cyclization.
- Reactions with Aromatic Nitroso Compounds: 1-Morpholinocyclohexene reacts with 1-nitroso-2-naphthol to yield dihydro-oxazine derivatives. [] This exemplifies the versatility of 1-morpholinocyclohexene in constructing heterocyclic systems.
- Formation of Tricyclo[5.3.1.04,9]undecan‐2,6‐dione Derivatives: 1-Morpholinocyclohexene derivatives, such as 4-acetyl-4-methyl-1-morpholinocyclohexene, react with methacryloyl chloride to yield complex tricyclic compounds, demonstrating its utility in building complex structures. []
Q5: The research mentions reactions with "arylidenecyclohexanone" and "benzylidenecyclohexanone." What are these compounds, and how do they react differently with 1-morpholinocyclohexene compared to other enamines?
A5: "Arylidenecyclohexanone" and "benzylidenecyclohexanone" are α,β-unsaturated ketones where the β-carbon of the double bond is attached to a phenyl group (benzylidene) or a substituted phenyl group (arylidene). While some enamines like 1-pyrrolidin-1-ylcyclohexene and 1-piperidin-1-ylcyclohexene react with these compounds to give xanthene derivatives, 1-morpholinocyclohexene exhibits different reactivity. [] This difference likely arises from steric and electronic factors associated with the morpholine ring.
Q6: Can 1-morpholinocyclohexene be used for introducing fluorine atoms into molecules?
A6: Yes, 1-morpholinocyclohexene can be indirectly employed for fluorination. For instance, it reacts with 1-alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts, leading to the formation of 2-fluorocyclohexanone after hydrolysis. [] This approach leverages the enamine's reactivity to introduce fluorine at the α-position of the cyclohexanone moiety.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
